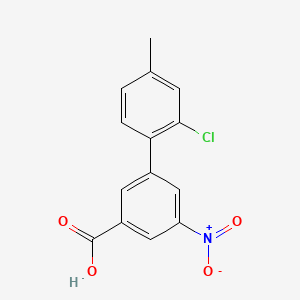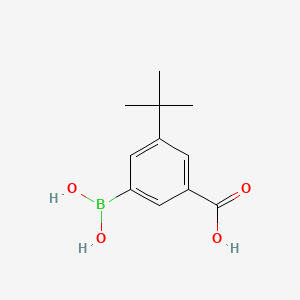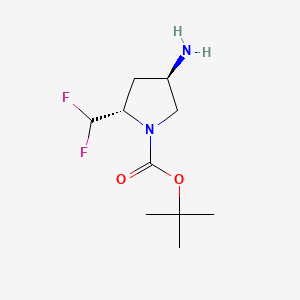
4'-氰基-3'-氟联苯-4-甲酸
描述
Molecular Structure Analysis
The InChI code for 4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid is 1S/C14H8FNO2/c15-13-7-11(5-6-12(13)8-16)9-1-3-10(4-2-9)14(17)18/h1-7H,(H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored at 4°C .科学研究应用
Application 1: Liquid Crystal Research
- Summary of the Application: “4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid” is used in the study of liquid crystals, specifically 4-cyano-3-fluorophenyl 4-pentylbenzoate . Liquid crystals are fluid phases in which the orientations and alignments of constituent molecules are partially ordered .
- Methods of Application or Experimental Procedures: The polymorphism and thermodynamic properties of 4-cyano-3-fluorophenyl 4-pentylbenzoate were elucidated by combining adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) .
- Results or Outcomes: Seven phases were identified: the nematic phase, glass of the nematic phase, crystal I, crystal II, crystal III, crystal IV, and isotropic liquid . A transition between crystal IV and the nematic phase as well as solid–solid-phase transitions in crystal I and III was detected, and the thermodynamic quantities of the transitions were determined .
Application 2: Organic Synthesis
- Summary of the Application: Carboxylic acids are used in organic synthesis to obtain small molecules and macromolecules . They are highly polar and active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
- Methods of Application or Experimental Procedures: The specific methods of application can vary greatly depending on the specific reaction or synthesis being performed. Typically, carboxylic acids are used in reactions involving their carbonyl function (-C=O) and hydroxyl group (OH) .
- Results or Outcomes: The outcomes can vary greatly depending on the specific reaction or synthesis being performed. In general, carboxylic acids can be used to produce a wide range of organic compounds .
Application 3: Nanotechnology
- Summary of the Application: Carboxylic acids are used in nanotechnology for the modification of surfaces of nanoparticles and nanostructures, such as carbon nanotubes and graphene .
- Methods of Application or Experimental Procedures: The specific methods of application can vary greatly depending on the specific nanoparticle or nanostructure being modified. Typically, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Results or Outcomes: The outcomes can vary greatly depending on the specific nanoparticle or nanostructure being modified. In general, carboxylic acids can be used to improve the properties of nanoparticles and nanostructures .
Application 4: Polymers
- Summary of the Application: Carboxylic acids are used in the field of polymers for the synthesis of monomers, additives, catalysts, etc .
- Methods of Application or Experimental Procedures: The specific methods of application can vary greatly depending on the specific polymer being synthesized or modified. Typically, carboxylic acids are used in reactions involving their carbonyl function (-C=O) and hydroxyl group (OH) .
- Results or Outcomes: The outcomes can vary greatly depending on the specific polymer being synthesized or modified. In general, carboxylic acids can be used to produce a wide range of polymers with various properties .
Application 1: Liquid Crystal Research
- Summary of the Application: “4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid” is used in the study of liquid crystals, specifically 4-cyano-3-fluorophenyl 4-pentylbenzoate . Liquid crystals are fluid phases in which the orientations and alignments of constituent molecules are partially ordered .
- Methods of Application or Experimental Procedures: The polymorphism and thermodynamic properties of 4-cyano-3-fluorophenyl 4-pentylbenzoate were elucidated by combining adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) .
- Results or Outcomes: Seven phases were identified: the nematic phase, glass of the nematic phase, crystal I, crystal II, crystal III, crystal IV, and isotropic liquid . A transition between crystal IV and the nematic phase as well as solid–solid-phase transitions in crystal I and III was detected, and the thermodynamic quantities of the transitions were determined .
安全和危害
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
属性
IUPAC Name |
4-(4-cyano-3-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-7-11(5-6-12(13)8-16)9-1-3-10(4-2-9)14(17)18/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQNQAOEJZCAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718272 | |
| Record name | 4'-Cyano-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid | |
CAS RN |
1260811-82-2 | |
| Record name | 4'-Cyano-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-6-fluoro-1-propyl-1H-benzo[d]imidazole](/img/structure/B567557.png)
![Ethyl 2-[1-(6-Chloro-3-pyridazinyl)-4-piperidyl]acetate](/img/structure/B567559.png)
![2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567560.png)







![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)

![1-Methyl-3-[6-(methylsulfinyl)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B567578.png)
